molecular formula C19H21N3O2 B2525014 1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(o-tolyl)urea CAS No. 2034527-75-6

1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(o-tolyl)urea

Cat. No.: B2525014
CAS No.: 2034527-75-6
M. Wt: 323.396
InChI Key: VIRIWYLZCURYJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C19H21N3O2 and its molecular weight is 323.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Biological Activity

Research on compounds with structures similar to 1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(o-tolyl)urea focuses on their potential biological activities and applications in various fields of science, including medicinal chemistry and biochemistry. For instance, the crystal structure analysis of related compounds reveals intricate molecular conformations and potential for biological activity due to specific molecular interactions, such as hydrogen bonding (S. M. Saharin et al., 2008).

Synthesis and Chemical Reactivity

The synthesis of ureas and their derivatives is of significant interest due to their wide range of applications in drug development and material science. Studies demonstrate various synthetic routes, including those that facilitate the transition from carboxylic acids to ureas, showcasing the versatility and adaptability of these compounds in chemical synthesis (Kishore Thalluri et al., 2014). This reflects the potential for this compound in diverse scientific applications, from pharmaceuticals to materials engineering.

Pharmacological Potential

The pharmacological exploration of urea derivatives extends into their role as enzyme inhibitors, highlighting their potential in therapeutic applications. Research into similar compounds has revealed promising antiacetylcholinesterase activity, suggesting a foundation for developing treatments for conditions like Alzheimer's disease (J. Vidaluc et al., 1995). This underscores the importance of investigating the pharmacological properties of this compound and related molecules for their potential therapeutic benefits.

Environmental and Biochemical Insights

The unique interactions between urea derivatives and proteins, as observed in osmolyte systems, provide insights into the biochemical and environmental adaptability of living organisms. Studies on the thermodynamic compensation effects of urea and methylamine N-oxide interactions with proteins offer a glimpse into the survival mechanisms of marine organisms, which could inspire biomimetic design and novel therapeutic strategies (T. Lin & S. N. Timasheff, 1994).

Material Science Applications

The rheological and morphological properties of urea-based hydrogels highlight the material science applications of these compounds. By understanding how the identity of anions influences the physical properties of urea-derived gels, researchers can tailor these materials for specific uses, ranging from biomedical applications to the development of smart materials (G. Lloyd & J. Steed, 2011).

Properties

IUPAC Name

1-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-13-5-3-4-6-16(13)21-19(24)20-12-18(23)15-7-8-17-14(11-15)9-10-22(17)2/h3-11,18,23H,12H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRIWYLZCURYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.